molecular formula C16H16N6O B5515759 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide

Cat. No. B5515759
M. Wt: 308.34 g/mol
InChI Key: IUGAGFZOGJPPGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide often involves multi-step reactions starting from basic heterocyclic compounds such as 2-aminobenzimidazole, which can be efficiently converted into complex structures like 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yields. These processes may include coupling reactions with various anilines and other aromatic compounds, often facilitated by catalytic amounts of metals or other reagents under specific conditions (Karcı & Demirçalı, 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by complex fused heterocyclic systems that include imidazole and pyrimidine rings. These structures are often planar or nearly planar and may feature various substituents that influence their physical and chemical properties. Crystallographic studies can reveal detailed aspects of their geometry, including bond lengths, angles, and molecular conformations (Deng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the nature of their heterocyclic systems and substituents. They can participate in various chemical reactions, including coupling reactions, nucleophilic substitutions, and cyclizations, leading to a wide range of derivatives with diverse properties. The presence of functional groups such as amino and carboxamide moieties can further enhance their reactivity and facilitate the introduction of additional functional groups or structural motifs (Hamdouchi et al., 1999).

Scientific Research Applications

Pharmacophore Design for p38α MAP Kinase Inhibitors

Synthetic compounds with tri- and tetra-substituted imidazole scaffolds are recognized for their selectivity as inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. These inhibitors are designed to target the ATP binding pocket of p38 MAP kinase, aiming for high binding selectivity and potency. The review highlights the design, synthesis, and activity studies of these compounds, emphasizing the importance of the pyrimidine ring's 2 position for introducing side chains that improve inhibitory activity and selectivity over other kinases (Scior et al., 2011).

Synthesis and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine scaffold is a pivotal heterocycle in drug discovery, offering a wide range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. This review outlines the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and extensively covers their significant biological properties along with structure-activity relationships (SARs), providing insights for further exploration of this scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Anti-Inflammatory Activities of Pyrimidines

Pyrimidines exhibit a broad spectrum of pharmacological effects, including anti-inflammatory properties. This review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives. It highlights the mechanisms by which pyrimidines exert their anti-inflammatory effects, such as inhibiting the expression and activities of key inflammatory mediators. The review also discusses the potential of pyrimidines as anti-inflammatory agents, providing a foundation for the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-2-16(23)21-13-5-3-12(4-6-13)20-14-9-15(19-10-18-14)22-8-7-17-11-22/h3-11H,2H2,1H3,(H,21,23)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGAGFZOGJPPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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